molecular formula C13H19NO3 B510519 N-(1,3-benzodioxol-5-ylmethyl)-3-ethoxypropan-1-amine CAS No. 774551-36-9

N-(1,3-benzodioxol-5-ylmethyl)-3-ethoxypropan-1-amine

Cat. No. B510519
CAS RN: 774551-36-9
M. Wt: 237.29g/mol
InChI Key: APHYCBGYJNOOFL-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-ylmethyl)-3-ethoxypropan-1-amine, also known as Benzofury or 6-APB, is a designer drug that belongs to the class of amphetamines. It was first synthesized in 1993 by David E. Nichols, an American pharmacologist, and is structurally related to MDA (3,4-methylenedioxyamphetamine). Benzofury is known to produce euphoric and empathogenic effects, making it a popular recreational drug. However,

properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-3-ethoxypropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO3/c1-2-15-7-3-6-14-9-11-4-5-12-13(8-11)17-10-16-12/h4-5,8,14H,2-3,6-7,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APHYCBGYJNOOFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCCNCC1=CC2=C(C=C1)OCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzo[1,3]dioxol-5-ylmethyl-(3-ethoxy-propyl)-amine

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